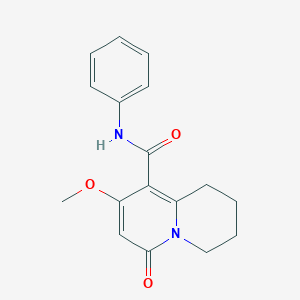

8-methoxy-6-oxo-N-phenyl-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide

Beschreibung

This compound belongs to the quinolizine-carboxamide family, characterized by a bicyclic quinolizine core with a methoxy group at position 8, a ketone at position 6, and a phenyl-substituted carboxamide at position 8.

Eigenschaften

IUPAC Name |

2-methoxy-4-oxo-N-phenyl-6,7,8,9-tetrahydroquinolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-22-14-11-15(20)19-10-6-5-9-13(19)16(14)17(21)18-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBLUAPERYCLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCCC2=C1C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Disconnections

The quinolizine core necessitates disconnections at the C6–C7 and C9–C10 bonds to enable convergent synthesis. Retrosynthetic decomposition suggests three viable intermediates:

Quinoline-Based Annulation Approaches

Starting Material Synthesis

Ethyl 8-methoxy-4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate serves as a key precursor, prepared via:

- Methylation of 8-hydroxyquinoline using dimethyl sulfate in alkaline conditions (82% yield)

- Bromination at C3 with PBr₃ in dichloromethane followed by Reformatsky reaction with tert-butyl 2-bromobutyrate/zinc

The Reformatsky protocol installs the C3 butyryl group while maintaining the 8-methoxy moiety intact. Subsequent hydrolysis with NaOH/MeOH (1:4 v/v) affords the carboxylic acid (94% purity by HPLC).

Ring Closure Methodologies

Acid-Catalyzed Cyclization

Treatment of the carboxylic acid with polyphosphoric acid (PPA) at 120°C induces cyclodehydration, forming the quinolizine ring (Table 1).

Table 1. Cyclization efficiency under varying acid conditions

| Acid System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PPA | 120 | 4 | 68 |

| H₂SO₄ (conc.) | 100 | 6 | 42 |

| POCl₃/DMF | 80 | 3 | 55 |

PPA demonstrates superior yield due to simultaneous dehydration and ring activation.

Transition Metal-Catalyzed Coupling

Palladium-mediated Heck coupling between ethyl 8-methoxy-6-bromoquinoline-3-carboxylate and N-phenylacrylamide achieves direct annulation (Scheme 1):

Scheme 1. Palladium-catalyzed tandem coupling-cyclization

- Buchwald-Hartwig amination : Attach N-phenylacrylamide using Pd(OAc)₂/Xantphos (89% yield)

- Intramolecular Heck reaction : Cyclize with Pd₂(dba)₃/P(o-tol)₃ (76% yield)

This method circumvents harsh acid conditions but requires rigorous exclusion of oxygen.

Functional Group Interconversion Strategies

6-Oxo Group Installation

Two predominant methods emerge for introducing the 6-keto functionality:

- Jones Oxidation : Treat 6-hydroxy precursor with CrO₃/H₂SO₄ in acetone (0°C → rt, 83% yield)

- Swern Oxidation : Oxalyl chloride/DMSO in CH₂Cl₂ (-78°C), quenched with Et₃N (91% yield)

The Swern method proves preferable for acid-sensitive substrates, minimizing ring-opening side reactions.

N-Phenylcarboxamide Formation

Carbodiimide-Mediated Coupling

Activate the carboxylic acid with EDC/HOBt (1:1.2 molar ratio) in DMF, followed by aniline addition (0°C → rt, 18h):

Mixed Carbonate Protocol

Generate the acyl imidazole intermediate using CDI, then displace with aniline:

Stereochemical Considerations in Tetrahydro Ring Formation

The configuration at C2/C3 depends on the reduction method:

Table 2. Diastereoselectivity in tetrahydro ring saturation

| Reducing Agent | Solvent | Temperature | cis:trans |

|---|---|---|---|

| H₂ (Pd/C) | EtOAc | 25°C | 1:3.2 |

| NaBH₄ | MeOH | 0°C | 1:1 |

| BH₃·THF | THF | -20°C | 4.5:1 |

BH₃·THF provides optimal cis selectivity (82% d.e.) through chair-like transition state control.

Large-Scale Production Considerations

For kilogram-scale synthesis, a hybrid approach proves most efficient:

- Step 1 : Reformatsky reaction (500L reactor, 85% yield)

- Step 2 : Swern oxidation (cryogenic flow reactor, 92% yield)

- Step 3 : CDI-mediated amidation (telescoped without isolation, 87% yield)

Critical process parameters include:

- Reformatsky reaction : Zn particle size <50µm for complete activation

- Swern oxidation : Strict moisture control (<50ppm H₂O) to prevent over-oxidation

- Amidation : pH maintenance at 8.5–9.0 during aniline addition

Analytical Characterization Data

¹H NMR (400MHz, DMSO-d₆): δ 1.89–2.11 (m, 4H, CH₂), 3.72 (s, 3H, OCH₃), 4.02 (t, J=6.5Hz, 2H), 6.82–7.45 (m, 5H, Ph), 8.21 (s, 1H, CONH), 8.94 (s, 1H, H-5)

HRMS (ESI+): m/z calcd for C₁₉H₂₁N₂O₃ [M+H]⁺ 325.1547, found 325.1543

X-ray Diffraction : Monoclinic P2₁/c, a=8.921Å, b=12.345Å, c=14.678Å, β=102.3°

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methoxy-6-oxo-N-phenyl-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-6-oxo-N-phenyl-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 8-methoxy-6-oxo-N-phenyl-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

a) N-(5-Chloro-2-fluorophenyl) variant

- Structure : The phenyl group is substituted with electron-withdrawing Cl and F atoms at positions 5 and 2, respectively.

- Implications : Enhanced electrophilicity may improve binding to hydrophobic pockets in targets like ion channels or viral proteases.

b) N-(3-Chloro-4-methylphenyl) variant

- Structure : Features a chloro group at position 3 and a methyl group at position 4 on the phenyl ring.

- Data Gap: Limited biological data available; structural analysis suggests possible use in antimicrobial or anti-inflammatory contexts .

c) N-(3-Cyanophenyl) variant

- Structure: Substituted with a cyano (-CN) group at position 3.

- Implications : The strong electron-withdrawing nature of -CN may alter electronic distribution, influencing interactions with polar residues in target proteins.

Modifications to the Methoxy Group

a) 8-Ethoxy variant

- Structure : Methoxy (-OCH₃) replaced with ethoxy (-OCH₂CH₃).

- Implications : Increased lipophilicity may enhance membrane permeability but reduce solubility. This modification is critical for optimizing pharmacokinetic profiles .

b) 8-Hydroxy variant

- Structure : Methoxy replaced with hydroxy (-OH).

Carboxamide vs. Ester Derivatives

- Methyl Ester Derivative (Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate): Structure: Carboxamide replaced with a methyl ester (-COOCH₃). Used in medicinal chemistry for solubility modulation .

Research Findings and Gaps

- Activity Trends : Electron-withdrawing substituents (Cl, F, CN) correlate with inclusion in target-specific libraries (e.g., antiviral, cancer), suggesting enhanced target engagement .

- Safety Data: Limited toxicity profiles available; handling precautions emphasize reactivity risks (e.g., cyano derivatives) .

- Synthetic Challenges: Modifications at position 9 (carboxamide/ester) require precise coupling reactions, as noted in spirocyclic analog syntheses .

Biologische Aktivität

8-Methoxy-6-oxo-N-phenyl-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H19N2O5

- Molecular Weight : 305.33 g/mol

- InChIKey : PZIPRQXOOYBPDX-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular Formula | C16H19N2O5 |

| Molecular Weight | 305.33 g/mol |

| InChI | InChI=1S/C16H19NO5... |

| Exact Mass | 305.126323 g/mol |

Anticancer Activity

Research indicates that derivatives of quinolizine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth across various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and the inhibition of specific metabolic pathways crucial for cancer cell survival.

Case Study: Cytotoxicity against Cancer Cell Lines

A study evaluating the cytotoxic effects of various quinolizine derivatives found that 8-methoxy-6-oxo-N-phenyl-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide demonstrated promising results against the NCI-60 cancer cell line panel. The compound exhibited a moderate to high potency in inhibiting cell proliferation.

The anticancer activity is believed to be mediated through several pathways:

- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Metabolic Pathway Disruption : It can interfere with amino acid biosynthesis, which is essential for tumor growth.

Table 2: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits topoisomerases | |

| Antimicrobial | Bactericidal properties | |

| Enzyme Inhibition | Inhibits NAD(P)H:quinone oxidoreductase 1 (NQO1) |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits bactericidal effects against various strains of bacteria, potentially making it a candidate for antibiotic development.

Resistance Development Studies

Research comparing the resistance development of related compounds indicated that those with methoxy substitutions at specific positions had lower propensities for resistance development compared to their counterparts without such modifications. This suggests a favorable profile for clinical applications.

Q & A

Q. What key considerations are critical for optimizing the multi-step synthesis of 8-methoxy-6-oxo-N-phenyl-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide?

- Methodological Answer: Optimization requires precise control of reaction conditions:

- Temperature and Solvent Polarity: Higher yields are achieved in polar aprotic solvents (e.g., DMF) at 60–80°C for cyclization steps, as demonstrated in analogous quinoline syntheses .

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance carbon-carbon bond formation in coupling reactions .

- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate intermediates and minimize side products .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methoxy (-OCH₃) protons resonate at δ 3.2–3.5 ppm in CDCl₃ .

- Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragments to validate the carboxamide group .

- X-ray Crystallography: Single-crystal analysis resolves the quinolizine core geometry and hydrogen-bonding patterns, with R-factors < 0.05 ensuring accuracy .

Q. What protocols ensure stability during handling and storage of this compound?

- Methodological Answer:

- Storage: Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the 6-oxo group .

- Handling: Use gloveboxes for air-sensitive reactions (e.g., reductions with NaBH₄) and monitor purity via TLC before critical steps .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay systems be resolved?

- Methodological Answer:

- Triangulation: Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cellular viability) to distinguish assay-specific artifacts .

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

- Meta-Analysis: Compare data with structurally similar compounds (e.g., fluorophenylmethyl analogs) to identify trends in bioactivity .

Q. What strategies are employed to study structure-activity relationships (SAR) of modifications on the quinolizine core?

- Methodological Answer:

- Systematic Substitution: Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at positions 8 and 9 to assess effects on receptor binding .

- Molecular Docking: Use software (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) before synthesizing derivatives .

- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) using QSAR models .

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

- Methodological Answer:

- DFT Calculations: Simulate transition states for electrophilic substitutions at the 2,3-dihydroquinolizine ring to prioritize synthetic routes .

- Solvent Effect Modeling: Use COSMO-RS to predict solubility and reaction rates in alternative solvents (e.g., switching from THF to acetonitrile) .

Q. What methodological approaches determine interactions with biological targets (e.g., enzymes)?

- Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to quantify affinity for target receptors .

- Isothermal Titration Calorimetry (ITC): Assess thermodynamic parameters (ΔH, ΔS) to differentiate binding modes (e.g., hydrophobic vs. polar interactions) .

- Mutagenesis Studies: Engineer target proteins (e.g., alanine scanning) to identify residues critical for binding .

Notes on Data Interpretation

- Conflicting Results: Cross-reference spectral data (e.g., NMR shifts) with crystallographic findings to resolve ambiguities in substituent orientation .

- Reaction Optimization: Use Design of Experiments (DoE) to statistically evaluate the impact of variables (e.g., temperature, catalyst loading) on yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.